molecular formula C9H13NO B1274174 4-(1-Aminopropyl)phenol CAS No. 85068-38-8

4-(1-Aminopropyl)phenol

Cat. No. B1274174
CAS RN: 85068-38-8
M. Wt: 151.21 g/mol
InChI Key: WTQZYHPAVNTISM-UHFFFAOYSA-N
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Description

“4-(1-Aminopropyl)phenol” is a chemical compound . It is also known as 4-AP or pFA. The molecular formula of this compound is C9H13NO . The molecular weight is 151.206 Da .


Synthesis Analysis

Phenolic compounds, which include “4-(1-Aminopropyl)phenol”, are known to exhibit various biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties . The synthesis of these compounds involves several methods and techniques .


Molecular Structure Analysis

The molecular structure of “4-(1-Aminopropyl)phenol” consists of an aromatic ring with at least one hydroxyl group . The InChI key of this compound is RBZSZQKNTDZIHA-UHFFFAOYSA-N .


Chemical Reactions Analysis

Phenolic compounds, including “4-(1-Aminopropyl)phenol”, can react with a variety of free radicals . One traditional method for phenol analysis is based on the oxidizing coupling of 4-aminoantipyrine (4-APP) with phenol in alkaline solution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(1-Aminopropyl)phenol” include its molecular weight, which is 151.206 Da , and its molecular formula, which is C9H13NO .

Scientific Research Applications

Pharmacology

Application Summary

4-(1-Aminopropyl)phenol, also known as 4-Hydroxyamphetamine, is used in pharmacology primarily for its sympathomimetic properties. It is utilized in eye drops to dilate the pupil for diagnostic purposes .

Methods of Application

The compound is applied topically in the form of eye drops. The concentration and dosage depend on the diagnostic requirements and patient sensitivity.

Results and Outcomes

The application results in pupil dilation, which aids in the diagnosis of conditions like Horner’s syndrome. The response of the pupil to the compound indicates whether the lesion causing the syndrome is pre or postganglionic .

Biochemistry

Application Summary

In biochemistry, phenolic compounds like 4-(1-Aminopropyl)phenol exhibit antimicrobial activity, which is leveraged in studying microbial pathogenesis and developing antimicrobial agents .

Methods of Application

These compounds are tested against various bacterial strains to observe their inhibitory effects. Concentrations and incubation times vary based on the experimental design.

Results and Outcomes

Studies have shown that phenolic compounds can effectively inhibit the growth of certain bacteria, providing insights into potential therapeutic uses .

Materials Science

Application Summary

4-(1-Aminopropyl)phenol serves as an organic building block in materials science, contributing to the synthesis of complex molecules and materials .

Results and Outcomes

The use of this compound in materials synthesis has led to the development of new materials with potential applications in various industries .

Environmental Science

Application Summary

In environmental science, phenolic compounds are monitored due to their potential as environmental contaminants. Their presence in water bodies can affect aquatic life and human health .

Methods of Application

Water samples are analyzed for phenolic content using chromatography or spectrophotometry. Standards and controls are used to ensure accuracy.

Results and Outcomes

The detection of phenolic compounds in environmental samples informs regulatory actions and water treatment processes to ensure safety .

Analytical Chemistry

Application Summary

4-(1-Aminopropyl)phenol is used in analytical chemistry for the indirect electroanalytical detection of phenols, improving the sensitivity and specificity of assays .

Methods of Application

The compound acts as a mediator in electrochemical assays, where its presence enhances the detection of target phenols in samples.

Results and Outcomes

This method has improved the detection limits for phenols in various samples, facilitating more accurate environmental monitoring .

Food Science

Application Summary

Phenolic compounds, including derivatives of 4-(1-Aminopropyl)phenol, are used in food science for their antioxidant and antimicrobial properties, which can extend the shelf life of food products .

Methods of Application

These compounds are incorporated into food packaging or added directly to foods. The concentration used is dependent on the food product and desired shelf life.

Results and Outcomes

The addition of phenolic compounds to food products has been shown to reduce spoilage and improve food safety .

Each of these applications demonstrates the versatility of 4-(1-Aminopropyl)phenol in contributing to advancements across various scientific disciplines.

Neurochemistry

Application Summary

In neurochemistry, 4-(1-Aminopropyl)phenol is studied for its potential effects on neurotransmitter release, particularly in relation to its structural similarity to neurotransmitters like dopamine .

Methods of Application

The compound is applied in vitro to neuronal cultures or in vivo in animal models to assess its impact on neurotransmitter systems. Dosages and administration routes are carefully controlled.

Results and Outcomes

Research indicates that 4-(1-Aminopropyl)phenol can influence the release and reuptake of certain neurotransmitters, which may have implications for understanding neurological disorders .

Chemical Synthesis

Application Summary

This compound is also used in chemical synthesis as a reagent or intermediate for producing various organic molecules, including pharmaceuticals and fine chemicals .

Methods of Application

It is involved in reactions such as alkylation, acylation, and condensation, under specific conditions tailored to the desired chemical transformation.

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Molecular Biology

Application Summary

4-(1-Aminopropyl)phenol’s role in molecular biology includes its use as a probe or linker molecule in the study of protein interactions and cellular processes .

Methods of Application

The compound is conjugated to biomolecules or used to facilitate the attachment of molecular tags for visualization and analysis.

Results and Outcomes

Its application has provided insights into molecular pathways and mechanisms, contributing to the field of proteomics and genomics .

Pharmacokinetics

Application Summary

The pharmacokinetic properties of 4-(1-Aminopropyl)phenol are analyzed to understand its absorption, distribution, metabolism, and excretion (ADME) profile in therapeutic contexts .

Methods of Application

Studies involve administering the compound to model organisms and monitoring its concentration in various tissues over time using techniques like mass spectrometry.

Results and Outcomes

Findings from these studies help in predicting the behavior of related compounds in the body, aiding in drug development .

Toxicology

Application Summary

Toxicological assessments of 4-(1-Aminopropyl)phenol are crucial for determining its safety profile and potential risks associated with exposure .

Methods of Application

The compound is subjected to acute and chronic toxicity tests in vitro and in vivo, following standardized protocols.

Results and Outcomes

The data collected informs regulatory decisions and safety guidelines for the use of this compound in various applications .

Cosmetics

Application Summary

In the cosmetics industry, phenolic compounds like 4-(1-Aminopropyl)phenol are explored for their antioxidant properties, which can protect skin from oxidative stress .

Methods of Application

These compounds are incorporated into skincare products. The formulation and concentration are optimized for efficacy and safety.

Results and Outcomes

Products containing phenolic antioxidants have shown efficacy in reducing signs of aging and protecting skin health .

properties

IUPAC Name

4-(1-aminopropyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-2-9(10)7-3-5-8(11)6-4-7/h3-6,9,11H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQZYHPAVNTISM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301005432
Record name 4-(1-Aminopropyl)phenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Aminopropyl)phenol

CAS RN

85068-38-8
Record name 4-(1-Aminopropyl)phenol
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Record name 4-(1-Aminopropyl)phenol
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Record name 4-(1-Aminopropyl)phenol
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Record name 4-(1-aminopropyl)phenol
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Record name 4-(1-AMINOPROPYL)PHENOL
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